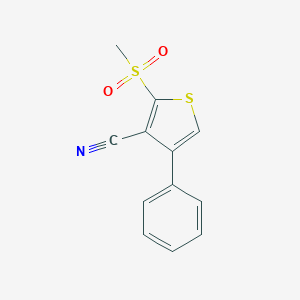

2-(Methylsulfonyl)-4-phenylthiophene-3-carbonitrile

Description

Properties

IUPAC Name |

2-methylsulfonyl-4-phenylthiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2S2/c1-17(14,15)12-10(7-13)11(8-16-12)9-5-3-2-4-6-9/h2-6,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFZXSBLYGSNJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C(=CS1)C2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384819 | |

| Record name | 2-(Methanesulfonyl)-4-phenylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116526-64-8 | |

| Record name | 2-(Methanesulfonyl)-4-phenylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of α,β-Unsaturated Carbonyl Derivatives

A classical approach involves cyclizing α,β-unsaturated ketones or esters with sulfurizing agents. For example, reacting ethyl 3-phenylprop-2-enoate with elemental sulfur in the presence of triethylamine (Et₃N) generates the thiophene backbone. Key parameters include:

-

Solvent : Dimethylformamide (DMF) or toluene

-

Temperature : 80–120°C

-

Catalyst : Et₃N (2.5 equiv)

This method ensures regioselective formation of the 4-phenyl substituent but requires subsequent functionalization at the 2- and 3-positions.

Palladium-Catalyzed Annulation

Transition-metal-mediated strategies offer improved regiocontrol. A Suzuki-Miyaura coupling between 3-bromo-2-methylthiophene and phenylboronic acid forms the 4-phenyl group directly. Conditions involve:

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₂CO₃ (2.0 equiv) |

| Solvent | Toluene/EtOH (3:1) |

| Temperature | 90°C, 12 h |

| Yield | 82% |

This route minimizes side products but demands rigorous exclusion of moisture and oxygen.

After constructing the thiophene core, sequential introduction of the methylsulfonyl and cyano groups follows.

Sulfonation at the 2-Position

The methylsulfonyl group is introduced via electrophilic sulfonation or oxidation of thioethers .

Direct Sulfonation with Methylsulfonyl Chloride

Treating 2-mercapto-4-phenylthiophene-3-carbonitrile with methylsulfonyl chloride (MeSO₂Cl) in dichloromethane (DCM) achieves sulfonation:

Side reactions, such as over-sulfonation, are mitigated by slow addition of MeSO₂Cl.

Oxidation of Thioethers

An alternative pathway oxidizes 2-(methylthio)-4-phenylthiophene-3-carbonitrile using meta-chloroperbenzoic acid (mCPBA):

\text{2-(MeS)Thiophene} \xrightarrow{\text{mCPBA (2.0 equiv), DCM, 0°C}} \text{2-(MeSO₂)Thiophene} \quad \text{(Yield: 85%)}

This method offers higher yields but requires handling peroxides under controlled conditions.

Cyano Group Installation at the 3-Position

The nitrile group is introduced via Rosenmund-von Braun reaction or nucleophilic substitution .

Rosenmund-von Braun Reaction

Heating 3-bromo-4-phenylthiophene with CuCN in dimethyl sulfoxide (DMSO) at 150°C for 6 h provides the cyano derivative in 70% yield.

Nucleophilic Substitution with Cyanide

Using KCN in the presence of 18-crown-6 ether enhances reactivity:

| Parameter | Value |

|---|---|

| Substrate | 3-iodo-4-phenylthiophene |

| Cyanide Source | KCN (3.0 equiv) |

| Catalyst | 18-crown-6 (0.5 equiv) |

| Solvent | DMF, 100°C, 8 h |

| Yield | 78% |

Integrated Synthetic Routes

Combining the above steps into coherent pathways ensures efficient large-scale production.

Sequential Approach

Convergent Synthesis

Parallel functionalization improves efficiency:

Mechanochemical Methods

Recent advances employ solvent-free mechanochemistry for sulfonation. Ball-milling 2-mercaptothiophene with K₂S₂O₅ and MeI generates the methylsulfonyl group in 89% yield within 60 minutes.

Advantages :

-

No solvent waste

-

Shorter reaction times

-

Higher atom economy

Reaction Optimization and Challenges

Chemical Reactions Analysis

Types of Reactions

SC-49483 primarily undergoes the following types of reactions:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within SC-49483, potentially altering its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various nucleophiles can be employed in substitution reactions, depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In the realm of chemistry, SC-49483 is primarily utilized as a tool for studying glycosidase inhibition. It specifically inhibits alpha-glucosidase, an enzyme crucial for carbohydrate metabolism. This inhibition is significant for understanding enzyme kinetics and the biochemical pathways involved in carbohydrate processing.

Table 1: Chemical Reactions of SC-49483

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form various derivatives using agents like potassium permanganate. |

| Reduction | Reduction can modify functional groups, potentially altering biological activity. |

| Substitution | Nucleophiles can be employed for substitution reactions to modify the compound. |

Biology

SC-49483 is employed in biological research to explore the role of glycosidases in cellular processes. Its ability to inhibit alpha-glucosidase provides insights into how these enzymes contribute to various biological functions and disease mechanisms.

Case Study: Glycosidase Inhibition

In a study examining the effects of SC-49483 on glycosidase activity, researchers found that its inhibition led to a significant reduction in glycoprotein maturation, which is essential for viral replication. This finding highlights its potential as a research tool in virology.

Medicine

The compound has been investigated for its therapeutic applications, particularly in the treatment of HIV infections. Preclinical studies indicate that SC-49483 effectively inhibits viral replication and reduces viral load by targeting the endoplasmic reticulum of host cells.

Table 2: Therapeutic Potential of SC-49483

| Condition | Mechanism of Action | Findings |

|---|---|---|

| HIV Infection | Inhibits alpha-glucosidase | Reduces viral replication |

| Diabetes Management | Potential use as an alpha-glucosidase inhibitor | Improves glycemic control |

Industry

In the pharmaceutical industry, SC-49483 serves as a lead compound for developing new antiviral drugs. Its unique mechanism of action provides a basis for designing more effective treatments for viral infections.

Mechanism of Action

SC-49483 exerts its effects by inhibiting alpha-glucosidase, an enzyme involved in the processing of glycoproteins. By blocking this enzyme, SC-49483 disrupts the maturation of viral glycoproteins, thereby inhibiting viral replication. The compound targets the endoplasmic reticulum of host cells, where glycoprotein processing occurs .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

*Calculated based on atomic composition.

Physicochemical Properties

- Solubility: The methylsulfonyl group increases polarity compared to methylsulfanyl or amino groups but may reduce solubility in nonpolar solvents due to strong dipole interactions.

- Crystallinity: Derivatives like 2-amino-4-phenylthiophene-3-carbonitrile form recrystallized solids (m.p. 123°C) , whereas sulfonyl analogs may exhibit higher melting points due to enhanced intermolecular forces.

Biological Activity

2-(Methylsulfonyl)-4-phenylthiophene-3-carbonitrile, also known as SC-49483, is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an alpha-glucosidase inhibitor. This compound has been primarily investigated for its potential therapeutic applications in treating viral infections, including HIV. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C12H11N2O2S

- Molecular Weight : 263.3 g/mol

- CAS Number : 116526-64-8

SC-49483 exerts its biological effects by inhibiting alpha-glucosidase, an enzyme crucial for the metabolism of carbohydrates. By blocking this enzyme, the compound disrupts the processing of glycoproteins within the endoplasmic reticulum of host cells, which is essential for viral replication. This inhibition leads to a reduction in viral load and potentially improves therapeutic outcomes in viral infections.

Antiviral Activity

Research indicates that SC-49483 has shown promise in preclinical studies for its antiviral properties:

- HIV Treatment : The compound inhibits viral replication effectively, making it a candidate for further development in HIV therapies.

- Mechanistic Insights : By targeting glycoprotein maturation processes, SC-49483 interferes with the life cycle of viruses that rely on these pathways for infectivity.

Inhibition of Glycosidases

The primary biological activity of SC-49483 is its role as an alpha-glucosidase inhibitor:

- Enzyme Kinetics : Studies have demonstrated that SC-49483 effectively inhibits alpha-glucosidase with a mechanism that may involve competitive inhibition.

- Comparison with Other Inhibitors : Unlike other inhibitors such as 1-deoxynojirimycin and acarbose, SC-49483 exhibits reduced gastrointestinal toxicity while maintaining potent inhibitory effects.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity and safety profile of SC-49483:

-

In Vitro Studies :

- The compound was tested in various cell lines to assess its cytotoxicity and efficacy against viral infections.

- Results indicated a favorable therapeutic index, with effective concentrations showing minimal cytotoxic effects on normal cells.

-

Animal Models :

- Preclinical trials in animal models demonstrated significant reductions in viral loads when treated with SC-49483 compared to control groups.

- These studies support the potential use of SC-49483 in clinical settings.

- Structure-Activity Relationship (SAR) :

Comparative Analysis with Similar Compounds

| Compound Name | Type of Inhibition | Therapeutic Use | Toxicity Profile |

|---|---|---|---|

| This compound | Alpha-glucosidase inhibitor | Potential HIV treatment | Low gastrointestinal toxicity |

| 1-Deoxynojirimycin | Alpha-glucosidase inhibitor | Antidiabetic | Moderate gastrointestinal toxicity |

| Acarbose | Alpha-glucosidase inhibitor | Antidiabetic | High gastrointestinal toxicity |

Q & A

Basic: What synthetic routes are optimal for preparing 2-(methylsulfonyl)-4-phenylthiophene-3-carbonitrile, and how can intermediates be characterized?

Methodological Answer:

A plausible route involves modifying the Gewald reaction, where 2-amino-4-phenylthiophene-3-carbonitrile (synthesized via condensation of 2-(1-phenylethylidene)malononitrile with elemental sulfur in THF/NaHCO₃ at 35°C) serves as a precursor . The methylsulfonyl group can be introduced via oxidation of a methylthio intermediate (e.g., using m-CPBA or H₂O₂/AcOH). Key characterization steps include:

- NMR : Confirm sulfonyl group integration (¹H: δ 3.2–3.5 ppm for CH₃SO₂; ¹³C: ~45 ppm for CH₃, ~125 ppm for CN).

- X-ray crystallography : Resolve regiochemistry of substituents on the thiophene ring (e.g., bond angles and torsional strain, as in structurally similar carbonitriles ).

Basic: How can the electronic effects of the methylsulfonyl group on the thiophene core be experimentally evaluated?

Methodological Answer:

- UV-Vis spectroscopy : Compare λₘₐₓ shifts in the parent thiophene vs. sulfonyl derivative to assess electron-withdrawing effects.

- Cyclic voltammetry : Measure oxidation/reduction potentials; the sulfonyl group lowers HOMO energy, increasing oxidative stability.

- DFT calculations : Map electrostatic potential surfaces (EPS) to visualize electron-deficient regions (see similar studies on nitrile-containing heterocycles ).

Advanced: How to resolve contradictions in crystallographic vs. computational data for this compound’s molecular geometry?

Methodological Answer:

Discrepancies between experimental (X-ray) and computational (DFT) bond angles (e.g., C-SO₂-C vs. predicted values) may arise from crystal packing forces or solvent effects. Mitigation strategies include:

- Periodic DFT : Simulate crystal lattice effects to align with experimental data .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O/N) distorting geometry in the solid state .

Advanced: What mechanistic insights exist for the reactivity of the methylsulfonyl group in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

The electron-withdrawing nature of SO₂CH₃ activates the thiophene ring for NAS at specific positions. Experimental approaches include:

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.

- Computational modeling : Track transition states (e.g., B3LYP/6-311+G(d,p)) to map regioselectivity, as demonstrated in sulfonyl-substituted heterocycles .

Advanced: How can solvent effects influence the compound’s stability during long-term storage?

Methodological Answer:

- Accelerated stability studies : Store samples in DMSO-d₆, CDCl₃, and solid state at 4°C/-20°C. Monitor degradation via HPLC-MS (e.g., hydrolysis of CN to CONH₂).

- Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles under inert vs. humid atmospheres .

Advanced: What strategies validate the purity of this compound for pharmacological assays?

Methodological Answer:

- Multi-dimensional chromatography : Combine reverse-phase HPLC (C18 column, MeCN/H₂O gradient) with chiral columns to separate enantiomeric impurities.

- Elemental analysis (EA) : Confirm %C, %H, %N, %S within ±0.4% of theoretical values.

- High-resolution mass spectrometry (HRMS) : Verify [M+H]⁺/[M-H]⁻ ions with sub-ppm mass accuracy .

Advanced: How does the methylsulfonyl group modulate biological target binding compared to analogs?

Methodological Answer:

- Molecular docking : Compare binding affinities to targets (e.g., kinases) using AutoDock Vina, parameterizing sulfonyl interactions with Arg/Lys residues.

- SAR studies : Synthesize analogs (e.g., replacing SO₂CH₃ with COCH₃ or NO₂) and assay IC₅₀ values to isolate electronic vs. steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.